molecular formula C11H9Cl2NO2S B5154673 2,5-dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide

2,5-dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide

Cat. No.: B5154673
M. Wt: 290.2 g/mol
InChI Key: XSZJPQHWEZDVFC-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is an organic compound with the molecular formula C11H9Cl2NO2S It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, and a 2-oxotetrahydrothiophen-3-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-oxotetrahydrothiophen-3-amine. The reaction is carried out in the presence of a base, such as pyridine, in an organic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 60°C for a few hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of tetrahydrothiophenes.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) with heating.

Major Products:

    Substitution: Derivatives with different substituents on the benzene ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrothiophenes.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,5-Dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various functionalized benzamides and thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Medicine: Explored for its potential therapeutic applications. Some derivatives have been studied for their ability to modulate biological pathways involved in inflammation and cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer effects might result from the inhibition of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Comparison: 2,5-Dichloro-N-(2-oxotetrahydrothiophen-3-yl)benzamide is unique due to the presence of the 2-oxotetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. Compared to other dichlorobenzamide derivatives, it may exhibit different reactivity patterns and biological activities. For instance, the thiophene ring can undergo additional chemical transformations, and its derivatives might have enhanced antimicrobial or anticancer properties compared to those with simple aryl substituents.

Properties

IUPAC Name

2,5-dichloro-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c12-6-1-2-8(13)7(5-6)10(15)14-9-3-4-17-11(9)16/h1-2,5,9H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZJPQHWEZDVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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